Alismol

Descripción general

Descripción

Alismol is a natural sesquiterpenoid . It is one of the most abundant chemical constituents identified in the ethanol extract of Alisma orientale Juzepzuk (EEAO) .

Synthesis Analysis

Alismol is a sesquiterpenoid isolated from the roots of Vladimiria souliei . It has been found to inhibit interferon-γ-induced NO production in murine macrophage RAW264.7 cells . The total syntheses of alismol involve the transformation of the initial [2+2] photoadduct into an iodo xanthate or a diiodide .

Molecular Structure Analysis

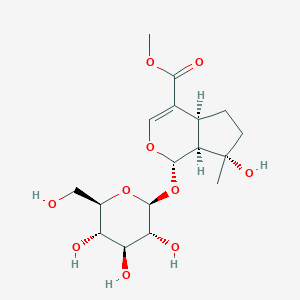

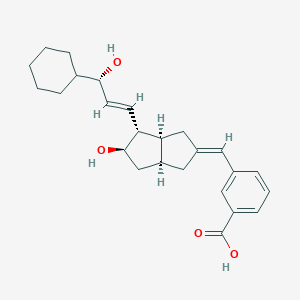

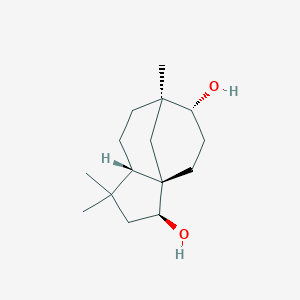

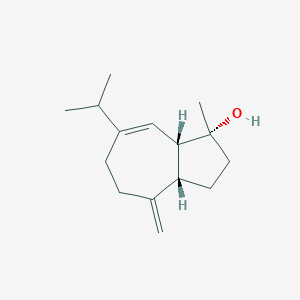

The molecular formula of Alismol is C15H24O . The molecular weight is 220.35 g/mol . The structure of Alismol can be used as a bait for proteins that exhibit a calculated high affinity with a structural match .

Chemical Reactions Analysis

Alismol has been found to reduce NO and prostaglandin E2 (PGE2) levels and suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated primary and cultured microglia .

Physical And Chemical Properties Analysis

The physical and chemical properties of Alismol include a molecular weight of 220.35 g/mol . It has a molecular formula of C15H24O . The exact mass is 220.182715385 g/mol .

Aplicaciones Científicas De Investigación

Treatment of Acute Lung Injury

Alismol has been found to relieve Acute Lung Injury (ALI) in mice . It suppresses lung inflammation by activating Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), which leads to a decrease in the level of neutrophils and pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), Interferon-gamma (IFN-γ), and Cyclooxygenase-2 (COX-2) .

Anti-inflammatory Activity

Alismol has shown anti-inflammatory activity in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model . It protects mice from ALI-like symptoms without inducing cytotoxicity or reactive oxygen species (ROS) .

Activation of Nrf2

Alismol activates Nrf2, which is associated with a decrease in the ubiquitination of Nrf2, a key suppressive mechanism for Nrf2 activity . This leads to the induction of the expression of prototypic genes regulated by Nrf2, including Heme Oxygenase-1 (HO-1), NAD (P)H: quinine oxidoreductase-1 (NQO-1), and glutamyl cysteine ligase catalytic units (GCLC) .

Suppression of Proinflammatory Mediators in Microglia

Alismol has been found to suppress proinflammatory mediators in Lipopolysaccharide-Stimulated Microglia . It reduces NO and prostaglandin E2 (PGE2) levels and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Inhibition of Microglia Activation

The inhibition of microglia activation by alismol may provide a potential therapeutic strategy for various neuroinflammatory diseases . It inhibits the mRNA and protein expression of proinflammatory cytokines including interleukin (IL)-1β, IL-6, and tumor necrosis factor (TNF)-α .

Neuroprotective Effects

Alismol has demonstrated neuroprotective effects in microglia-neuron coculture systems . It inhibits LPS-induced nuclear factor-κB (NF-κB) activation but not mitogen-activated protein kinase (MAPK) pathway .

Mecanismo De Acción

- Specifically, Alismol decreases cardiac output, heart rate, and left ventricular pressure. However, it increases coronary flow .

Target of Action

Mode of Action

Result of Action

Safety and Hazards

Direcciones Futuras

Alismol has been found to suppress lung inflammation in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model and protects mice from ALI-like symptoms . This suggests that the inhibition of microglia activation by alismol may provide a potential therapeutic strategy for various neuroinflammatory diseases .

Propiedades

IUPAC Name |

(1R,3aS,8aR)-1-methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,8a-hexahydroazulen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-10(2)12-6-5-11(3)13-7-8-15(4,16)14(13)9-12/h9-10,13-14,16H,3,5-8H2,1-2,4H3/t13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPJOLXWQXEJSQ-RBSFLKMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2C(CCC2(C)O)C(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C[C@@H]2[C@H](CC[C@@]2(C)O)C(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alismol | |

CAS RN |

87827-55-2 | |

| Record name | Alismol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87827-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)